molecular formula C13H8ClN B1607666 4-(3-Chlorophenyl)benzonitrile CAS No. 5728-39-2

4-(3-Chlorophenyl)benzonitrile

Cat. No. B1607666
CAS RN: 5728-39-2
M. Wt: 213.66 g/mol
InChI Key: MPNMDPMKZISVOK-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)benzonitrile is a chemical compound with the CAS Number: 5728-39-2. It has a molecular weight of 213.67 . It is used in various applications due to its properties .


Synthesis Analysis

The synthesis of benzonitriles, including 4-(3-Chlorophenyl)benzonitrile, can be achieved through a method involving the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150* C. and 190* C .


Molecular Structure Analysis

The molecular structure of 4-(3-Chlorophenyl)benzonitrile has been studied using Density Functional Theory . The complete assignments have been performed on the basis of experimental data and potential energy distribution (PED) of the vibrational modes .

Scientific Research Applications

Spectroscopic Characterization and Biological Activities

  • Scientific Field : Spectroscopy and Biochemistry .
  • Application Summary : The molecular structure of 4-(3-aminophenyl)benzonitrile, a derivative of 4-(3-Chlorophenyl)benzonitrile, was studied using Density Functional Theory . The study also included dielectric studies and biological activities of the compound .
  • Methods of Application : The study involved the use of experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile and natural bond orbital (NBO) analysis to study the charge delocalization within the molecule . The molecular electrostatic potential (MEP) map was used to show various active regions of the charge distribution on the chemical structure .
  • Results or Outcomes : The results indicated the heterointeraction arises owing to the hydrogen bonding made between the C≡N of AP-PhCN and –OH group . Further, thermodynamic properties such as enthalpy and entropy were also investigated . The molecular docking studies were also performed to explore the interaction between the AP-PhCN and Influenza endonuclease inhibitor .

Pyrrole Derivative

  • Scientific Field : Medicinal Chemistry .
  • Application Summary : Pyrrole, a derivative of 4-(3-Chlorophenyl)benzonitrile, is known to be a biologically active scaffold possessing diverse activities . It is used in the formation of more active compounds and can be found in many natural products .
  • Methods of Application : The study involved the combination of different pharmacophores in a pyrrole ring system .
  • Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Green Synthesis of Benzonitrile

  • Scientific Field : Green Chemistry .
  • Application Summary : A green synthesis method for benzonitrile was proposed using ionic liquid as the recycling agent . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
  • Methods of Application : The study involved the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . The ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation .
  • Results or Outcomes : When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .

Synthesis of Triferrocenyl-Substituted 1,3,5-Triphenylbenzene

  • Scientific Field : Organometallic Chemistry .
  • Application Summary : Triferrocenyl-substituted 1,3,5-triphenylbenzene was synthesized in high yield . This compound is a cyan-light emitting molecule showing aggregation-induced enhanced emission .
  • Methods of Application : The synthesis path involved the imine bond formation reaction between ferrocenecarboxaldehyde (Fc-CHO; 1) and as-obtained C3-symmetric 1,3,5-tris(4-aminophenyl)benzene (2) .
  • Results or Outcomes : Studies of this cyan-light emitting substance in mixtures of chloroform and methanol revealed the aggregation-induced enhanced emission (AIEE) feature that boosts its fluorescence quantum yield from 13% up to 74% .

Regioselective Nitrilase

  • Scientific Field : Biotechnology .
  • Application Summary : Regioselective nitrilases have been used in the synthesis of a series of high-value fine chemicals and pharmaceuticals . They can hydrolyze only one cyano group of dinitriles into corresponding cyanocarboxylic acids, which are virtually impossible by chemical hydrolysis .
  • Methods of Application : The study involved the use of regioselective nitrilases in the synthesis of 1,5-dimethyl-2-piperidone (1,5-DMPD), atorvastatin, gabapentin, ®-baclofen, and (S)-pregabalin .
  • Results or Outcomes : The results indicated that carbon chain lengths and substituent group positions of substrates are two crucial factors in affecting regioselectivity of nitrilase .

Synthesis of Benzonitrile

  • Scientific Field : Green Chemistry .
  • Application Summary : A green synthesis method for benzonitrile was proposed using ionic liquid as the recycling agent . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .
  • Methods of Application : The study involved the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . The ionic liquid [HSO3-b-Py]·HSO4 exhibited the multiple roles of co-solvent, catalysis, and phase separation .
  • Results or Outcomes : When the molar ratio of benzaldehyde to (NH2OH)2·[HSO3-b-Py]·HSO4 was 1:1.5, the volume ratio of paraxylene to [HSO3-b-Py]·HSO4 was 2:1, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 h .

Safety And Hazards

When handling 4-(3-Chlorophenyl)benzonitrile, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

4-(3-chlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNMDPMKZISVOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00362690
Record name 4-(3-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenyl)benzonitrile

CAS RN

5728-39-2
Record name 4-(3-chlorophenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00362690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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